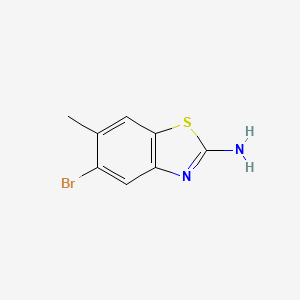

N-Methyl-4-bromobenzylamine hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-Methyl-4-bromobenzylamine hydrochloride is not directly mentioned in the provided papers, but it can be inferred as a compound related to the class of N-alkylated benzylamines. These compounds are of interest due to their potential applications in various fields such as medicine, pesticides, and organic synthesis. The papers provided discuss various N-alkylated benzylamines and their synthesis, properties, and applications, which can be used to infer information about N-Methyl-4-bromobenzylamine hydrochloride.

Synthesis Analysis

The synthesis of related compounds typically involves the alkylation of benzylamines with alkyl halides or the condensation of benzaldehydes with amines. For example, the synthesis of N-(1-Methyl)cyclopropylbenzylamine involved the inactivation of pig liver mitochondrial monoamine oxidase, indicating a specific synthetic pathway for introducing the N-alkyl group . Another study describes the synthesis of various N-benzylated phenethylamines through N-reductive alkylation . These methods could potentially be adapted for the synthesis of N-Methyl-4-bromobenzylamine hydrochloride by using 4-bromobenzyl chloride and methylamine as starting materials.

Molecular Structure Analysis

The molecular structure of N-Methyl-4-bromobenzylamine hydrochloride can be analyzed based on related compounds whose structures were confirmed by spectral techniques and, in some cases, single-crystal X-ray diffraction . These techniques provide detailed information about the molecular geometry, bond lengths, angles, and the presence of any significant intermolecular interactions that may influence the stability of the crystal structure.

Chemical Reactions Analysis

The chemical reactivity of N-Methyl-4-bromobenzylamine hydrochloride can be inferred from studies on similar compounds. For instance, N-(4-bromobenzylidene)-2,3-dihydrobenzo[b][1,4]dioxin-6-amine was synthesized and evaluated for its ability to inhibit sPLA2, an enzyme involved in inflammation . This suggests that N-Methyl-4-bromobenzylamine hydrochloride could also participate in biological reactions and potentially serve as an inhibitor for certain enzymes.

Physical and Chemical Properties Analysis

The physical and chemical properties of N-Methyl-4-bromobenzylamine hydrochloride can be deduced from related compounds. These properties include solubility, melting point, boiling point, and stability under various conditions. For example, the study on the synthetic technology of N,N-Dimethyl-4-nitrobenzylamine discusses the reaction conditions and yields, which can provide insights into the optimal conditions for synthesizing and handling similar compounds . The gas chromatographic and mass spectrometric analyses of substituted N-benzyl phenethylamines provide information on the volatility and fragmentation patterns of these compounds, which could be relevant for N-Methyl-4-bromobenzylamine hydrochloride as well .

Wissenschaftliche Forschungsanwendungen

Application in Organic Chemistry

- Summary of the application : N-Methyl-4-bromobenzylamine hydrochloride is used in organic chemistry as a reagent .

- Methods of application or experimental procedures : The specific methods of application can vary greatly depending on the specific reaction or process being carried out. Generally, it would be used in a reaction with other organic compounds under controlled conditions .

- Results or outcomes obtained : The outcomes of these reactions would also depend on the specific reaction or process being carried out. In general, the use of this compound as a reagent would facilitate the formation of new organic compounds .

Application in Protease and Amine Studies

- Summary of the application : 4-Bromobenzylamine hydrochloride is used to study the characteristics of C-terminal polyamine modification in the presence of protease and amine .

- Methods of application or experimental procedures : This compound is used in experimental procedures involving protease and amine to study the characteristics of C-terminal polyamine modification .

- Results or outcomes obtained : The specific results or outcomes would depend on the details of the experiment, which are not provided in the source .

Use in Synthesis

- Summary of the application : N-Methyl-4-bromobenzylamine hydrochloride is used in the synthesis of other organic compounds .

- Methods of application or experimental procedures : The specific methods of application can vary greatly depending on the specific synthesis being carried out. Generally, it would be used in a reaction with other organic compounds under controlled conditions .

- Results or outcomes obtained : The outcomes of these reactions would also depend on the specific synthesis being carried out. In general, the use of this compound in synthesis would facilitate the formation of new organic compounds .

Use in Synthesis of α-bisabolene

- Summary of the application : 4-Bromobenzylamine, a compound similar to N-Methyl-4-bromobenzylamine hydrochloride, may be used to synthesize 7-[(p-bromobenzyl)ureido]-7,8-dihydro-α-bisabolene .

- Methods of application or experimental procedures : The specific methods of application can vary greatly depending on the specific synthesis being carried out. Generally, it would be used in a reaction with other organic compounds under controlled conditions .

- Results or outcomes obtained : The outcomes of these reactions would also depend on the specific synthesis being carried out. In general, the use of this compound in synthesis would facilitate the formation of new organic compounds .

Safety And Hazards

The compound has been classified with the signal word “Warning” and is associated with the hazard statements H302, H315, H319, H335 . These statements indicate that the compound may be harmful if swallowed, may cause skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using the compound only outdoors or in a well-ventilated area .

Eigenschaften

IUPAC Name |

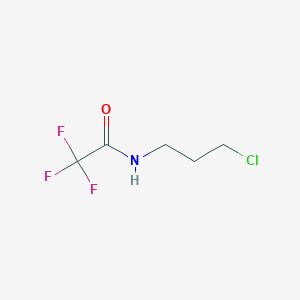

1-(4-bromophenyl)-N-methylmethanamine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrN.ClH/c1-10-6-7-2-4-8(9)5-3-7;/h2-5,10H,6H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWIXCMNMTULAMD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=CC=C(C=C1)Br.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BrClN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.53 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Methyl-4-bromobenzylamine hydrochloride | |

CAS RN |

874-73-7 |

Source

|

| Record name | Benzenemethanamine, 4-bromo-N-methyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=874-73-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2-(Piperazin-1-ylmethyl)phenyl]methanol](/img/structure/B1285097.png)

![2-([1,1'-Biphenyl]-4-yloxy)ethylamine hydrochloride](/img/structure/B1285114.png)

![4-[(Isobutyrylamino)methyl]benzoic acid](/img/structure/B1285124.png)

![[(5-tert-butyl-1H-pyrazol-3-yl)methyl]amine dihydrochloride](/img/structure/B1285130.png)

![5-{3-[(Butylamino)carbonyl]anilino}-5-oxopentanoic acid](/img/structure/B1285139.png)